molecular formula C19H21NOS B4414654 2-(benzylthio)-N-cyclopentylbenzamide

2-(benzylthio)-N-cyclopentylbenzamide

Cat. No. B4414654
M. Wt: 311.4 g/mol
InChI Key: ARDMICKSTYNARD-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-cyclopentylbenzamide, also known as BZTCP, is a compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. BZTCP belongs to the class of compounds known as benzamides, which are characterized by a benzene ring and an amide group. The compound has been shown to have a range of biochemical and physiological effects, and its mechanism of action is still being studied.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-cyclopentylbenzamide is still being studied, but it is thought to involve the inhibition of dopamine reuptake by binding to the DAT protein. This results in increased levels of dopamine in the brain, which can have a range of effects on behavior and mood. 2-(benzylthio)-N-cyclopentylbenzamide has also been shown to have activity at other neurotransmitter transporters, including the serotonin transporter (SERT) and the norepinephrine transporter (NET).
Biochemical and Physiological Effects:
2-(benzylthio)-N-cyclopentylbenzamide has a range of biochemical and physiological effects that are still being studied. The compound has been shown to increase dopamine levels in the brain, which can lead to increased locomotor activity and reward-seeking behavior. 2-(benzylthio)-N-cyclopentylbenzamide has also been shown to have antidepressant-like effects in animal models, suggesting that it may have potential as a treatment for depression. Additionally, 2-(benzylthio)-N-cyclopentylbenzamide has been shown to have analgesic effects, which means that it may be useful in treating pain.

Advantages and Limitations for Lab Experiments

2-(benzylthio)-N-cyclopentylbenzamide has several advantages and limitations for use in lab experiments. One advantage is that it is a selective DAT inhibitor, which means that it can be used to study the role of dopamine in behavior and mood. However, one limitation is that it is a relatively new compound, and its long-term effects are still being studied. Additionally, the synthesis of 2-(benzylthio)-N-cyclopentylbenzamide is a complex process that requires specialized equipment and expertise.

Future Directions

There are several future directions for research on 2-(benzylthio)-N-cyclopentylbenzamide. One area of interest is the potential use of the compound as a treatment for Parkinson's disease. 2-(benzylthio)-N-cyclopentylbenzamide has been shown to have neuroprotective effects in animal models, suggesting that it may be useful in preventing the degeneration of dopamine neurons that occurs in Parkinson's disease. Additionally, 2-(benzylthio)-N-cyclopentylbenzamide may have potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models. Further research is needed to fully understand the potential therapeutic applications of 2-(benzylthio)-N-cyclopentylbenzamide.

Scientific Research Applications

2-(benzylthio)-N-cyclopentylbenzamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. The compound has been shown to have activity as a dopamine transporter (DAT) inhibitor, which means that it can block the reuptake of dopamine in the brain. This activity has led to interest in 2-(benzylthio)-N-cyclopentylbenzamide as a potential treatment for a range of neurological disorders, including Parkinson's disease and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

2-benzylsulfanyl-N-cyclopentylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NOS/c21-19(20-16-10-4-5-11-16)17-12-6-7-13-18(17)22-14-15-8-2-1-3-9-15/h1-3,6-9,12-13,16H,4-5,10-11,14H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDMICKSTYNARD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=CC=C2SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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